(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a sulfanyl group attached to a dihydroindenol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophenol and 1-indanone.
Formation of Intermediate: The first step involves the reaction of 3-methylthiophenol with 1-indanone under basic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be further reduced to modify the hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified alcohol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(4-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a different position of the methyl group on the aromatic ring.
(1R,2R)-2-[(3-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is unique due to its specific chiral configuration and the presence of the methyl group at the 3-position of the aromatic ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62703-03-1 |
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Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C16H16OS/c1-11-5-4-7-13(9-11)18-15-10-12-6-2-3-8-14(12)16(15)17/h2-9,15-17H,10H2,1H3/t15-,16-/m1/s1 |
InChI Key |
VUSVELTWGHODHA-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S[C@@H]2CC3=CC=CC=C3[C@H]2O |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CC3=CC=CC=C3C2O |
Origin of Product |
United States |
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